Stereochemical Resolution and Synthetic Applications of Boc-3-Hydroxyleucine Derivatives
Stereochemical Resolution and Synthetic Applications of Boc-3-Hydroxyleucine Derivatives
Executive Summary & Core Directive
In peptide chemistry and drug development, the precise stereochemical control of non-canonical amino acids is paramount. The query concerns Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid (commonly referred to as Boc-3-hydroxyleucine).
From a strict chemical registry standpoint, the (2S, 3RS) designation indicates a diastereomeric mixture of two epimers at the C3 position, while maintaining enantiomeric purity at the C2 position. Because it is an unresolved mixture, it does not possess a single, universally applied CAS Registry Number. Instead, the mixture is defined by the CAS numbers of its two constituent resolved stereoisomers [1][2]:
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Boc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid: CAS 929198-84-5
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Boc-(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid: CAS 929198-85-6
This technical guide provides a comprehensive framework for the stereochemical mapping, epimeric resolution, and application of these sterically hindered, β-hydroxy amino acids in Solid-Phase Peptide Synthesis (SPPS).
Stereochemical Mapping & CAS Registry
The presence of a secondary hydroxyl group at the β-carbon of leucine introduces a second chiral center, resulting in four possible stereoisomers. Understanding the exact spatial arrangement is critical, as the erythro and threo configurations drastically alter the secondary structure of the resulting peptide due to steric clashes between the C4-isopropyl group and the peptide backbone.
Table 1: Quantitative Stereochemical Mapping of 3-Hydroxyleucine Derivatives
| Compound Name | Stereochemistry | Molecular Weight | CAS Registry Number |
| Boc-(2S,3R)-3-hydroxyleucine | (2S, 3R) | 247.29 g/mol | 929198-84-5 |
| Boc-(2S,3S)-3-hydroxyleucine | (2S, 3S) | 247.29 g/mol | 929198-85-6 |
| Boc-(2R,3R)-3-hydroxyleucine | (2R, 3R) | 247.29 g/mol | 461024-72-6 |
| Boc-(2R,3S)-3-hydroxyleucine | (2R, 3S) | 247.29 g/mol | 182959-73-5 |
| (2S,3R)-3-hydroxyleucine (Unprotected) | (2S, 3R) | 147.17 g/mol | 10148-71-7 |
| (2R,3S)-3-hydroxyleucine (Unprotected) | (2R, 3S) | 147.17 g/mol | 87421-23-6 |
Data synthesized from authoritative chemical registries [1][3][4].
Epimeric Resolution Workflow (Self-Validating Protocol)
When synthesizing or purchasing the (2S, 3RS) mixture, researchers must resolve the epimers before utilizing them in SPPS to prevent the generation of diastereomeric peptide mixtures. The following methodology outlines a self-validating system for the Boc-protection and subsequent resolution of the free amino acid.
Step-by-Step Methodology: Synthesis & Resolution
Step 1: Boc-Protection of the Aqueous Mixture
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Causality: The free amino acid must be protected at the N-terminus to prevent self-condensation during peptide coupling. A biphasic Dioxane/H₂O system is used. The addition of NaOH (1.0 M) deprotonates the ammonium salt, rendering the amine nucleophilic enough to attack Di-tert-butyl dicarbonate (Boc₂O).
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Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The reaction is validated as complete only when the baseline spot (primary amine) completely disappears and fails to stain purple/pink.
Step 2: Acidification and Organic Extraction
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Causality: The reaction is quenched and acidified using a mild acid (1M KHSO₄) rather than HCl. Strong acids will prematurely cleave the acid-labile Boc group. Acidification protonates the carboxylate, driving the Boc-amino acid into the organic layer (EtOAc).
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Self-Validation Checkpoint: The aqueous layer must test at exactly pH ~3.0 via pH paper before extraction to ensure maximum yield without degradation.
Step 3: Diastereomeric Resolution via Chiral Prep-HPLC
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Causality: The (2S,3R) and (2S,3S) epimers exhibit identical mass and standard connectivity but differ in 3D spatial orientation. Normal-phase chiral chromatography (e.g., using an immobilized amylose-based stationary phase) selectively retards one epimer based on transient hydrogen bonding with the C3-hydroxyl group.
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Self-Validation Checkpoint: Isolate fractions and perform ¹H-NMR. The erythro and threo isomers are validated by analyzing the Cα-Cβ coupling constant ( Jα,β ). A J -value of ~3-4 Hz confirms a syn relationship, while ~7-9 Hz confirms an anti relationship.
Workflow for the synthesis, validation, and epimeric resolution of Boc-(2S,3RS)-3-hydroxyleucine.
Solid-Phase Peptide Synthesis (SPPS) Integration
Coupling a β-branched, β-hydroxy amino acid like 3-hydroxyleucine presents severe steric challenges. The bulky isopropyl group at C4, combined with the hydroxyl at C3, creates a highly shielded C-terminal carboxylate.
Step-by-Step Methodology: Sterically Hindered Coupling
Step 1: Activation of the Carboxylate
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Causality: Standard coupling reagents (like HBTU or DIC alone) are insufficient for β-branched amino acids and will lead to incomplete coupling or epimerization. You must use highly reactive uronium salts like HATU in the presence of HOAt and a base (DIEA). HOAt forms a highly reactive OAt-active ester that accelerates aminolysis through neighboring group effects.
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Self-Validation Checkpoint: The activation mixture should turn pale yellow upon the addition of DIEA, confirming the formation of the active ester.
Step 2: Amide Bond Formation
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Causality: The activated Boc-(2S,3R)-OH is added to the resin-bound peptide. Because the C3-hydroxyl is unprotected, there is a theoretical risk of O-acylation (branching). However, the extreme steric bulk around the C3 position naturally suppresses this side reaction, allowing the primary amine of the resin to selectively attack the active ester.
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Self-Validation Checkpoint: Perform a Kaiser Test on a micro-cleaved resin sample. A positive result (blue beads) indicates unreacted amines (failed coupling), necessitating a double-coupling cycle. A negative result (colorless/yellow beads) validates successful amide bond formation.
Self-validating SPPS coupling cycle for sterically hindered β-hydroxy amino acids.
References
- BOC-(2S,3R)
- 2796968-66-4;tert-butyl 6-oxo-5-azaspiro[2.4]heptane-5-carboxylate - ChemicalBook(Lists CAS 929198-85-6 for the 2S,3S epimer)
- 2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID | CAS 10148-71-7 Source: Matrix Fine Chemicals URL
- (2R,3S)
